2-Methyl-1,2-butanediol
Overview
Description
2-Methyl-1,2-butanediol is a glycol that is structurally characterized by the presence of a methyl group attached to the second carbon of a 1,2-butanediol molecule. Its molecular formula is C5H12O2, and it is known for its role as a metabolite in various biological systems . This compound is a colorless, viscous liquid that is soluble in water and commonly used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,2-butanediol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2-methyl-2-butenal. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild pressure and temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the synthesis of other chemicals. For example, it can be obtained during the production of 1,4-butanediol from butadiene. The process involves the hydration of butadiene to form 2-methyl-2,3-butanediol, which is then hydrogenated to yield this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones and aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed:
Oxidation: 2-Methyl-2-butanone and 2-Methyl-2-butanal.
Reduction: 2-Methyl-1-butanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
2-Methyl-1,2-butanediol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound serves as a metabolite in various biochemical pathways.
Medicine: It is investigated for its potential use in drug formulations and as a stabilizer for pharmaceutical compounds.
Industry: this compound is utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism by which 2-Methyl-1,2-butanediol exerts its effects involves its interaction with various molecular targets and pathways. As a glycol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the stability and reactivity of other compounds in a mixture. Its hydroxyl groups can form esters and ethers, which are crucial in many biochemical and industrial processes .
Comparison with Similar Compounds
1,2-Butanediol: Similar in structure but lacks the methyl group at the second carbon.
1,3-Butanediol: Differs in the position of the hydroxyl groups.
1,4-Butanediol: Used primarily in the production of plastics and fibers.
2,3-Butanediol: Another isomer with different physical and chemical properties.
Uniqueness: 2-Methyl-1,2-butanediol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. The presence of the methyl group at the second carbon enhances its reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-methylbutane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-5(2,7)4-6/h6-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPZLYNWNJHAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961411 | |
Record name | 2-Methylbutane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41051-72-3 | |
Record name | 2-Methyl-1,2-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41051-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1,2-butanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylbutane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbutane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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